Cbz-4-tert-butyl-L-Phenylalanine

Peptide Synthesis Analytical Chemistry Building Block Characterization

Select Cbz-4-tert-butyl-L-Phenylalanine (CAS 1270292-81-3) for superior peptide synthesis outcomes. Unlike standard Cbz-L-Phe, the para-tert-butyl substituent increases lipophilicity (LogP 2.64 vs. ~0.2), enhancing membrane permeability and metabolic stability. Orthogonal Cbz protection enables selective deprotection under mild hydrogenolysis, compatible with Fmoc-SPPS strategies where piperidine-labile groups must remain intact. This (2S)-stereochemistry ensures chiral purity for GMP peptide therapeutics. Choose this building block for predictable, quantifiable SAR optimization in drug discovery.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 1270292-81-3
Cat. No. B3418662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-4-tert-butyl-L-Phenylalanine
CAS1270292-81-3
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H25NO4/c1-21(2,3)17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1
InChIKeyXBNNNROLVWMWES-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-4-tert-butyl-L-Phenylalanine (CAS 1270292-81-3): A Protected Unnatural Amino Acid for Precision Peptide Synthesis


Cbz-4-tert-butyl-L-Phenylalanine (CAS 1270292-81-3), also known as Z-L-Phe(4-tBu)-OH or N-Cbz-4-tert-butyl-L-phenylalanine, is a protected, non-proteinogenic amino acid derivative. It features an L-phenylalanine core with a para-tert-butyl substituent on the aromatic ring, and its α-amino group is masked with a carbobenzyloxy (Cbz, also referred to as Z) protecting group [1]. This compound, with the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol , serves as a crucial building block in the synthesis of complex peptides and peptidomimetics. The tert-butyl group introduces significant steric bulk and lipophilicity, properties that are highly valuable for modulating peptide-receptor interactions and enhancing metabolic stability in drug discovery programs [2]. The orthogonal Cbz protection strategy allows for selective deprotection under mild hydrogenolytic conditions, providing precise control during multi-step solid-phase peptide synthesis (SPPS) [3].

Why Cbz-4-tert-butyl-L-Phenylalanine Cannot Be Simply Replaced by Other Protected Phenylalanine Analogs


In peptide chemistry, the choice of protecting group and side-chain modification is a critical determinant of synthetic success, influencing reactivity, solubility, and the final physicochemical properties of the target peptide. Simple substitution of Cbz-4-tert-butyl-L-Phenylalanine with other protected phenylalanines, such as the unsubstituted Cbz-L-Phenylalanine or the Fmoc-protected analog, is not feasible due to profound differences in their chemical behavior and the biological impact of the tert-butyl group. The Cbz group offers orthogonality to base-labile Fmoc strategies, enabling a wider range of synthetic routes, while the tert-butyl moiety provides a specific, quantifiable enhancement in lipophilicity (logP 2.64 vs. ~0.2 for unprotected phenylalanine) [1] and steric bulk that can significantly alter peptide conformation and target binding. These combined features are essential for applications requiring specific deprotection sequences or enhanced hydrophobic character, making this compound a distinct and non-interchangeable entity in advanced synthesis [2].

Quantitative Evidence for the Differentiated Selection of Cbz-4-tert-butyl-L-Phenylalanine


Molecular Weight Differentiation from Common Cbz-Protected Phenylalanine Building Blocks

The molecular weight of Cbz-4-tert-butyl-L-Phenylalanine is 355.43 g/mol . This is significantly greater than the unsubstituted analog, Cbz-L-phenylalanine (MW 299.33 g/mol) [1], due to the addition of the para-tert-butyl group (C4H9, approx. 57 amu). This quantifiable difference of 56.1 g/mol is a critical factor for procurement, purity analysis via LC-MS, and reaction stoichiometry calculations in peptide synthesis.

Peptide Synthesis Analytical Chemistry Building Block Characterization

Enhanced Lipophilicity (LogP) of the Core 4-tert-butyl-Phenylalanine Moiety

The core 4-tert-butyl-L-phenylalanine moiety, which is part of the target compound, exhibits a calculated LogP value of approximately 2.64, compared to 0.20 for the unmodified L-phenylalanine [1][2]. This represents a >10-fold increase in the partition coefficient, which is directly correlated with enhanced membrane permeability and hydrophobic interactions. Incorporating this building block into peptides can significantly increase their overall lipophilicity, a key parameter in drug design for optimizing oral bioavailability and target engagement.

Medicinal Chemistry Peptidomimetics ADME Properties

Orthogonal Protection Strategy Compatibility (Cbz vs. Fmoc)

The Cbz protecting group is cleaved by catalytic hydrogenolysis (e.g., H2, Pd/C) or strong acid (e.g., HBr/AcOH), while the base-labile Fmoc group is removed by secondary amines like piperidine [1]. In contrast, the Fmoc-4-tert-butyl-L-phenylalanine analog (MW 443.53 g/mol) requires basic conditions for deprotection, making it incompatible with acid/base-sensitive substrates or certain linker strategies on resin. The target compound's Cbz group enables true orthogonality with Fmoc chemistry, allowing for the synthesis of complex branched or cyclic peptides that would be impossible with a single protection strategy.

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonality

Deprotection Kinetics Advantage Using Advanced Pd Catalysts

Research on the deprotection of Cbz-phenylalanine has demonstrated that using an improved 5% Pd on activated carbon catalyst significantly reduces reaction time compared to state-of-the-art catalysts [1]. While this specific study was on Cbz-phenylalanine, the Cbz group's reactivity is consistent across similar amino acid derivatives. This finding implies that the Cbz-4-tert-butyl-L-phenylalanine building block can be deprotected with enhanced efficiency, a critical factor in scaling up peptide synthesis and reducing process cycle times in industrial settings.

Catalysis Process Chemistry Deprotection Efficiency

Conformational Impact: Steric Bulk from para-tert-Butyl Group

The incorporation of the para-tert-butyl group in 4-tert-butyl-phenylalanine introduces significant steric bulk, which can restrict the conformational flexibility of the peptide backbone. This is in contrast to the smaller hydrogen or methyl substituents in standard phenylalanine or 4-methyl-phenylalanine. While a direct quantitative comparison of conformational effects in peptides is not available for this specific Cbz-protected derivative, the class-level inference from studies with similar bulky amino acids is strong. For instance, the steric parameter (e.g., Charton v or Taft Es) for a tert-butyl group is substantially larger (Es ~ -1.54) compared to a methyl group (Es ~ -1.24) [1], indicating a greater demand for spatial volume, which can induce specific secondary structures like β-turns or stabilize bioactive conformations [2].

Protein Engineering Peptidomimetics Conformational Restriction

Chiral Purity and Enantiomeric Differentiation

Cbz-4-tert-butyl-L-Phenylalanine is the specific L-enantiomer (2S), as confirmed by its IUPAC name (2S)-3-(4-tert-butylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid . Its counterpart, Cbz-4-tert-butyl-D-Phenylalanine, is also commercially available . The biological activity of peptides is highly stereospecific; the incorrect enantiomer can lead to a complete loss of activity or even antagonist effects. Therefore, the procurement of the verified L-isomer with high chiral purity (implied by the >95-98% purity specifications from vendors) is non-negotiable. While the D-isomer may have applications in creating protease-resistant peptides, the target compound is specifically for L-peptide synthesis.

Chiral Synthesis Peptide Therapeutics Quality Control

High-Value Application Scenarios for Cbz-4-tert-butyl-L-Phenylalanine


Solid-Phase Synthesis of Complex Peptides Requiring Orthogonal N-Protection

In the synthesis of branched, cyclic, or otherwise complex peptides, the use of multiple orthogonal protecting groups is essential. Cbz-4-tert-butyl-L-Phenylalanine is ideally suited for scenarios where the N-terminus must remain protected while base-labile Fmoc groups are removed elsewhere in the sequence. The Cbz group remains stable to the piperidine treatments used for Fmoc deprotection, allowing for selective, sequential deprotection and subsequent on-resin cyclization or side-chain modification. This precise control, underpinned by the orthogonality data [1], makes this compound a strategic choice for advanced peptide synthesis where Fmoc-only strategies would fail.

Design of Hydrophobic Peptidomimetics for Targeting Membrane Proteins or Intracellular Receptors

The substantial increase in lipophilicity provided by the 4-tert-butyl-phenylalanine moiety (LogP increase from 0.20 to 2.64) [1] is a key driver for its use in designing peptide-based drugs that must traverse cellular membranes or engage deep hydrophobic binding pockets. Incorporating this building block can improve a lead peptide's membrane permeability and metabolic stability. This is a quantifiable advantage over using unmodified phenylalanine, making it a targeted modification in early-stage drug discovery and lead optimization programs for challenging targets like GPCRs or intracellular protein-protein interactions.

Conformational Restriction in Peptide Structure-Activity Relationship (SAR) Studies

The steric bulk of the para-tert-butyl group is exploited in SAR studies to probe the effects of conformational restriction on peptide activity. By replacing a smaller amino acid with Cbz-4-tert-butyl-L-Phenylalanine, researchers can force a peptide backbone into a specific conformation, such as a β-turn, and assess the resulting impact on target binding affinity or selectivity. The quantifiable difference in steric parameters (Es -1.54 for tBu vs. -1.24 for Me) [1] provides a rational basis for this design choice, offering a more systematic approach to understanding structure-activity relationships than simple, qualitative substitutions.

Synthesis of Enantiomerically Pure Peptide Therapeutics and Biological Probes

The unambiguous chirality of Cbz-4-tert-butyl-L-Phenylalanine (2S) [1] makes it a critical building block for the GMP production of peptide therapeutics and the creation of highly specific biological probes. In these applications, the presence of even trace amounts of the D-enantiomer can alter efficacy, create immunogenicity issues, or confound biological assays. The compound's defined stereochemistry, as distinct from its D-isomer counterpart, ensures the production of stereochemically pure peptides, which is a mandatory requirement for clinical development and reliable research results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbz-4-tert-butyl-L-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.